

# spectroscopic data for methylcyclobutane (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: **Methylcyclobutane**

Cat. No.: **B3344168**

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This technical guide provides a comprehensive overview of the spectroscopic data for **methylcyclobutane**, targeting researchers, scientists, and professionals in drug development. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and visual diagrams to facilitate understanding.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For **methylcyclobutane**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide valuable insights into its molecular structure.

### $^1\text{H}$ NMR Spectroscopy

Proton NMR ( $^1\text{H}$  NMR) provides information about the hydrogen atoms in a molecule. The spectrum of **methylcyclobutane** is complex due to the puckered nature of the cyclobutane ring, leading to non-equivalent protons.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Methylcyclobutane**

Protons	Chemical Shift ( $\delta$ ) ppm (Predicted)	Multiplicity
-CH <sub>3</sub>	~ 1.1	Doublet
Ring -CH-	~ 1.8 - 2.0	Multiplet
Ring -CH <sub>2</sub> - (adjacent to CH)	~ 1.6 - 1.8	Multiplet
Ring -CH <sub>2</sub> - (opposite to CH)	~ 1.5 - 1.7	Multiplet

Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. The complex splitting patterns arise from geminal and vicinal couplings.

## <sup>13</sup>C NMR Spectroscopy

Carbon-13 NMR (<sup>13</sup>C NMR) provides information about the carbon skeleton of a molecule.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Methylcyclobutane**[1][2]

Carbon Atom	Chemical Shift ( $\delta$ ) ppm
-CH <sub>3</sub>	22.2
Ring -CH-	34.9
Ring -CH <sub>2</sub> - (adjacent to CH)	30.8
Ring -CH <sub>2</sub> - (opposite to CH)	18.5

Solvent: Chloroform-d; Reference: TMS.[1]

## Experimental Protocol for NMR Spectroscopy

### Sample Preparation[3]

- Dissolve 5-25 mg of **methylcyclobutane** for <sup>1</sup>H NMR or 50-100 mg for <sup>13</sup>C NMR in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry 5 mm NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[4]
- Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.[3]

#### Data Acquisition[4][5][6]

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[7]
- For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.[6]
- For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A greater number of scans (e.g., 256 or more) is generally required due to the low natural abundance of  $^{13}\text{C}$ .[5] A relaxation delay of 1-2 seconds is common for qualitative spectra.[7]

#### Data Processing[4]

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of protons.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **Methylcyclobutane**[8][9]

Wavenumber (cm <sup>-1</sup> )	Vibration Type
~ 2970 - 3000	C-H stretching (asymmetric and symmetric) in -CH <sub>3</sub> and -CH <sub>2</sub> -
~ 2880	C-H stretching in -CH-
~ 1460	C-H bending (scissoring) in -CH <sub>2</sub> -
~ 1380	C-H bending (symmetric) in -CH <sub>3</sub>
~ 898	Cyclobutane ring vibrations

Data obtained from the NIST Chemistry WebBook for the gas phase spectrum.[8][9]

## Experimental Protocol for IR Spectroscopy

### Sample Preparation (for a volatile liquid)[4]

- Place a drop of neat **methylcyclobutane** between two salt plates (e.g., NaCl or KBr) to form a thin film.[4]
- Alternatively, for a gas-phase spectrum, introduce the sample into a gas cell.

### Data Acquisition (using an FTIR spectrometer)[4][10]

- Record a background spectrum of the empty salt plates or gas cell.[4] This accounts for any atmospheric CO<sub>2</sub> and water vapor, as well as the absorbance of the cell material.[10]
- Place the prepared sample in the spectrometer's sample compartment.
- Acquire the sample spectrum by passing an infrared beam through the sample and measuring the interferogram.[4]

### Data Processing[4]

- The spectrometer's software performs a Fourier transform on the interferogram to generate the IR spectrum.[4]

- The final spectrum is typically plotted as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **Methylcyclobutane**[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
70	25	$[\text{C}_5\text{H}_{10}]^+$ (Molecular Ion)
55	100	$[\text{C}_4\text{H}_7]^+$
42	85	$[\text{C}_3\text{H}_6]^+$
41	75	$[\text{C}_3\text{H}_5]^+$
39	40	$[\text{C}_3\text{H}_3]^+$
28	50	$[\text{C}_2\text{H}_4]^+$
27	45	$[\text{C}_2\text{H}_3]^+$

Data obtained from the NIST Chemistry WebBook (Electron Ionization).[\[11\]](#)[\[12\]](#)

## Experimental Protocol for Mass Spectrometry

Sample Introduction[\[4\]](#)[\[15\]](#)

- For a volatile liquid like **methylcyclobutane**, the sample can be introduced directly into the ion source via a heated inlet or through a gas chromatograph (GC-MS) for separation from impurities.[\[4\]](#)

Ionization[\[16\]](#)

- In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV for Electron Ionization - EI).
- This causes the molecules to ionize and fragment.[16]

#### Mass Analysis[16]

- The resulting ions are accelerated and directed into a mass analyzer (e.g., quadrupole, time-of-flight).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[16]

#### Detection[16]

- An ion detector records the abundance of each ion at a specific m/z value.[16]

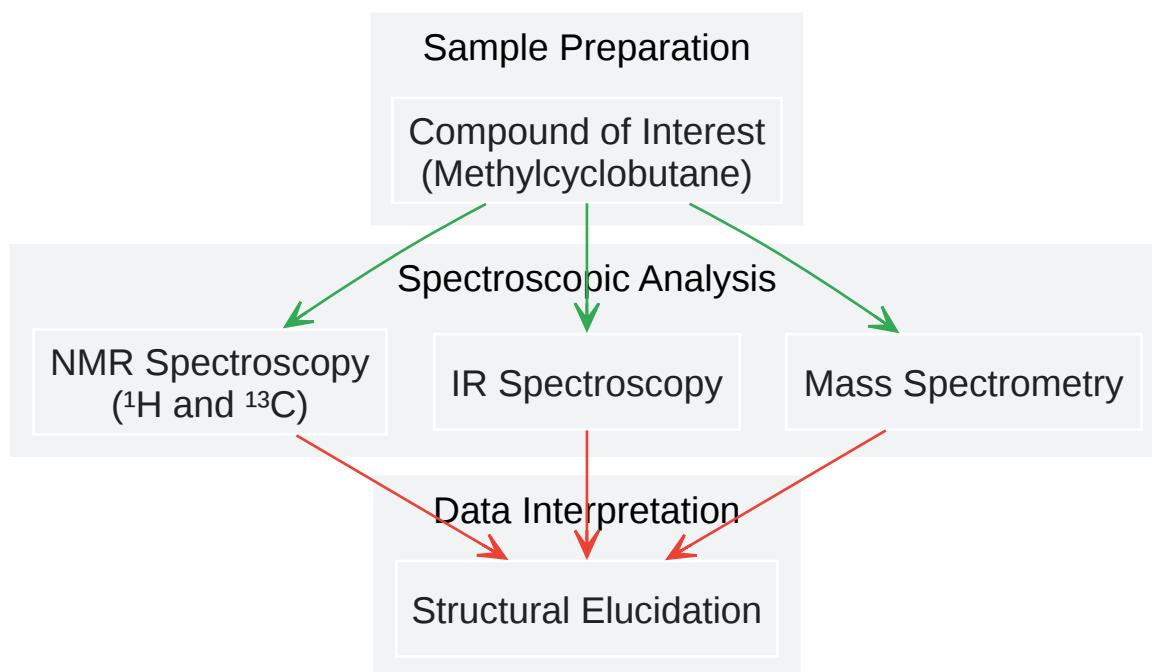
#### Data Processing

- The data is presented as a mass spectrum, which is a plot of relative ion abundance (y-axis) versus m/z (x-axis).

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

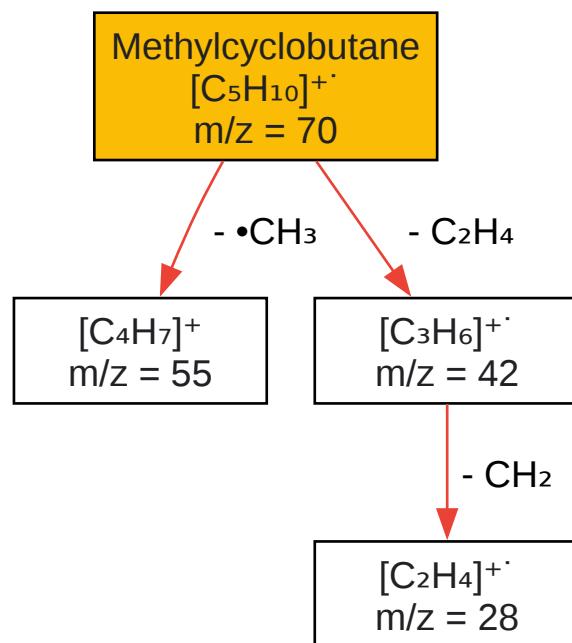


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Caption: A generalized workflow for spectroscopic analysis.

## Mass Spectrometry Fragmentation of Methylcyclobutane

This diagram illustrates the primary fragmentation pathways of **methylcyclobutane** upon electron ionization.

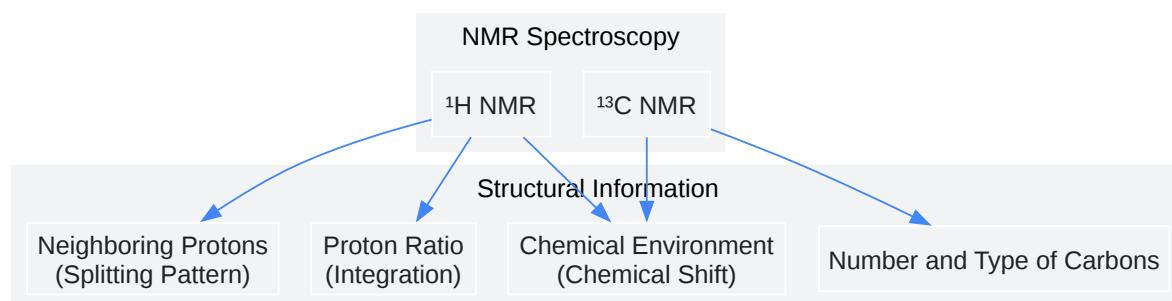


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Caption: Major fragmentation pathways of **methylcyclobutane** in MS.

## NMR Structural Information for Methylcyclobutane

The following diagram outlines the types of structural information obtained from the NMR spectra of **methylcyclobutane**.



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